
Bis(2,4,6-trimethylphenyl)iodanium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2,4,6-trimethylphenyl)iodanium bromide is an organoiodine compound that features an iodonium ion bonded to two 2,4,6-trimethylphenyl groups and a bromide counterion. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-iodine bonds. It is a member of the iodonium salts family, which are widely used as reagents in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(2,4,6-trimethylphenyl)iodanium bromide typically involves the reaction of iodine with 2,4,6-trimethylphenyl compounds in the presence of a bromide source. One common method is the reaction of iodine with 2,4,6-trimethylphenylboronic acid in the presence of a bromide salt, such as sodium bromide, under oxidative conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2,4,6-trimethylphenyl)iodanium bromide undergoes various types of chemical reactions, including:
Oxidation: It can participate in oxidation reactions where the iodonium ion acts as an oxidizing agent.
Substitution: The compound is commonly used in substitution reactions where the iodonium ion is replaced by other nucleophiles.
Coupling Reactions: It is used in coupling reactions to form carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation Reactions: Common reagents include oxidizing agents like hydrogen peroxide or peracids.
Substitution Reactions: Nucleophiles such as amines, thiols, or carboxylates are used under mild conditions, often in the presence of a base.
Coupling Reactions: Catalysts like palladium or copper are used along with ligands to facilitate the coupling process.
Major Products Formed
Oxidation: The major products are often oxidized derivatives of the starting materials.
Substitution: The products are typically substituted aromatic compounds
Propriétés
Numéro CAS |
59431-10-6 |
|---|---|
Formule moléculaire |
C18H22BrI |
Poids moléculaire |
445.2 g/mol |
Nom IUPAC |
bis(2,4,6-trimethylphenyl)iodanium;bromide |
InChI |
InChI=1S/C18H22I.BrH/c1-11-7-13(3)17(14(4)8-11)19-18-15(5)9-12(2)10-16(18)6;/h7-10H,1-6H3;1H/q+1;/p-1 |
Clé InChI |
CUIHKSIXXAAONN-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC(=C(C(=C1)C)[I+]C2=C(C=C(C=C2C)C)C)C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


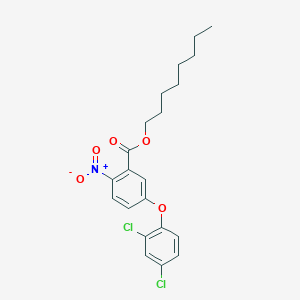
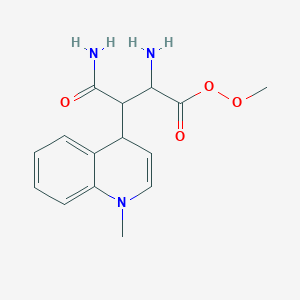
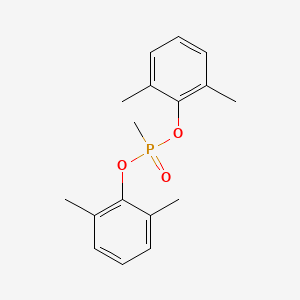




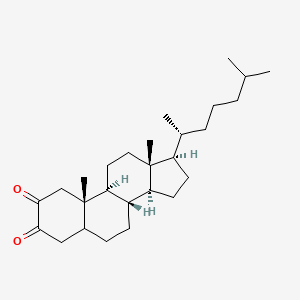

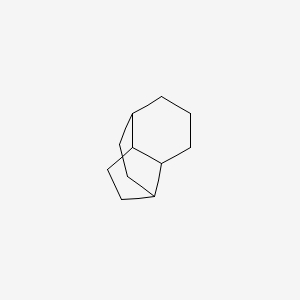



![1-({4-[(4-Methoxyphenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14610319.png)
